5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1946822-51-0
VCID: VC4651564
InChI: InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12)
SMILES: CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
Molecular Formula: C9H11N5S
Molecular Weight: 221.28

5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

CAS No.: 1946822-51-0

VCID: VC4651564

Molecular Formula: C9H11N5S

Molecular Weight: 221.28

* For research use only. Not for human or veterinary use.

5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine - 1946822-51-0

Description

The compound 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic molecule belonging to the thiadiazole family. Such compounds are extensively studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the structure, synthesis, and potential applications of this compound based on available research.

Structural Overview

The molecular structure of 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine consists of:

  • A pyrazole ring substituted with a cyclopropyl group and a methyl group.

  • A thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.

  • An amine group (-NH2) attached to the thiadiazole ring.

This specific arrangement of functional groups contributes to the compound's chemical reactivity and biological activity.

Synthesis

The synthesis of thiadiazole derivatives often involves cyclization reactions using thiosemicarbazides or hydrazine derivatives. Although specific synthesis protocols for this compound were not directly found in the provided sources, general methods for similar compounds include:

  • Preparation of pyrazole precursors: Cyclopropyl-substituted pyrazoles can be synthesized via condensation reactions involving hydrazines and diketones.

  • Formation of the thiadiazole ring: Thiosemicarbazides react with carbon disulfide under basic conditions, followed by cyclization to form the thiadiazole core.

These steps are typically optimized to maximize yield and purity using techniques like recrystallization and chromatographic purification.

Biological Activity

Thiadiazole derivatives are widely recognized for their pharmacological potential. While specific data on 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is limited in the sources provided, its structural similarity to other bioactive thiadiazoles suggests potential applications in:

  • Anti-inflammatory agents: Molecular docking studies on related compounds indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways .

  • Antimicrobial agents: Thiadiazoles have been shown to exhibit antibacterial and antifungal activity by disrupting microbial cell processes .

  • Anticancer agents: Related heterocycles have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as DNA intercalation or enzyme inhibition .

Analytical Characterization

The identification and purity assessment of thiadiazole derivatives typically involve:

  • Nuclear Magnetic Resonance (NMR): Proton (1^1H) and Carbon (13^13C) NMR spectroscopy provide information about the chemical environment of atoms within the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Detects functional groups like amines (-NH2_2) and heterocyclic rings.

  • X-ray Crystallography: Determines precise molecular geometry when crystalline samples are available.

Applications and Future Directions

Given its structural framework, 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine could be explored further for:

  • Developing novel anti-inflammatory drugs targeting lipoxygenases or cyclooxygenases.

  • Synthesizing antimicrobial agents effective against resistant bacterial strains.

  • Investigating its potential as a lead compound in anticancer drug discovery.

Future research should focus on:

  • Comprehensive biological screening against various targets.

  • Structure–activity relationship (SAR) studies to optimize potency and selectivity.

  • Pharmacokinetic evaluations to assess drug-likeness.

CAS No. 1946822-51-0
Product Name 5-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Molecular Formula C9H11N5S
Molecular Weight 221.28
IUPAC Name 5-(3-cyclopropyl-1-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H11N5S/c1-14-4-6(7(13-14)5-2-3-5)8-11-12-9(10)15-8/h4-5H,2-3H2,1H3,(H2,10,12)
Standard InChIKey PAGCPHMSSZMAHK-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
Solubility not available
PubChem Compound 125725665
Last Modified Jul 23 2023

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